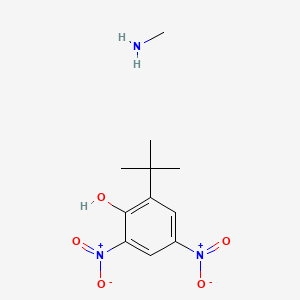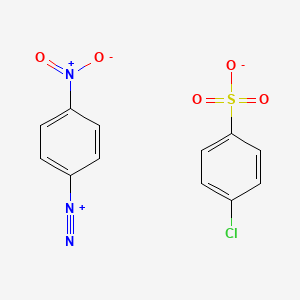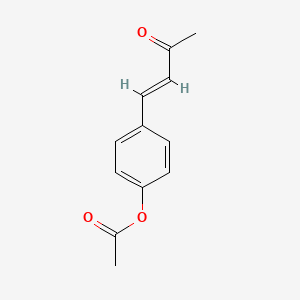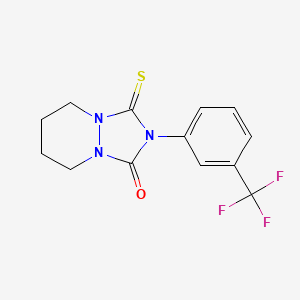
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-3-thioxo-2-(3-(trifluoromethyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-3-thioxo-2-(3-(trifluoromethyl)phenyl)- is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazolo-pyridazinone core, which is hexahydro-substituted and contains a thioxo group along with a trifluoromethyl phenyl group. Its intricate structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
The synthesis of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-3-thioxo-2-(3-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazolo-pyridazinone core, followed by the introduction of the hexahydro and thioxo groups. The trifluoromethyl phenyl group is then attached through a series of substitution reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Análisis De Reacciones Químicas
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-3-thioxo-2-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The trifluoromethyl phenyl group can participate in substitution reactions, where other groups replace the trifluoromethyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-3-thioxo-2-(3-(trifluoromethyl)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-3-thioxo-2-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system in which the compound is used.
Comparación Con Compuestos Similares
Compared to other similar compounds, 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-3-thioxo-2-(3-(trifluoromethyl)phenyl)- stands out due to its unique combination of functional groups and structural features. Similar compounds include other triazolo-pyridazinones and hexahydro-thioxo derivatives, but the presence of the trifluoromethyl phenyl group adds distinct chemical properties and potential applications. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
58744-75-5 |
|---|---|
Fórmula molecular |
C13H12F3N3OS |
Peso molecular |
315.32 g/mol |
Nombre IUPAC |
3-sulfanylidene-2-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-1-one |
InChI |
InChI=1S/C13H12F3N3OS/c14-13(15,16)9-4-3-5-10(8-9)19-11(20)17-6-1-2-7-18(17)12(19)21/h3-5,8H,1-2,6-7H2 |
Clave InChI |
GAMNWMBKMLZOBW-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2C(=S)N(C(=O)N2C1)C3=CC=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


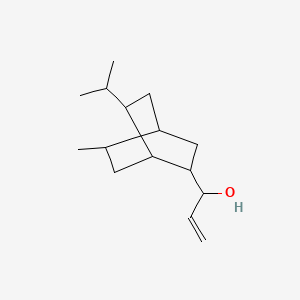
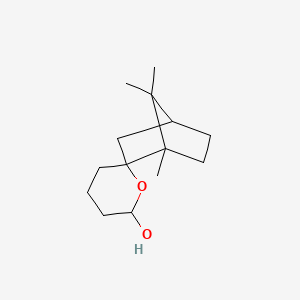
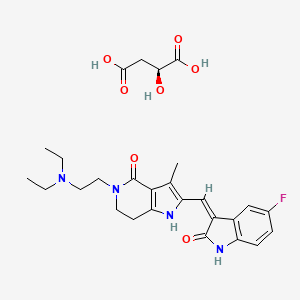

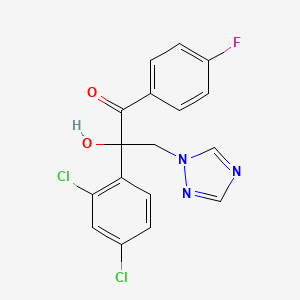
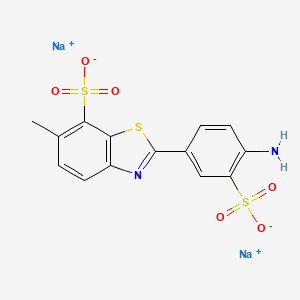
![1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene](/img/structure/B12681749.png)

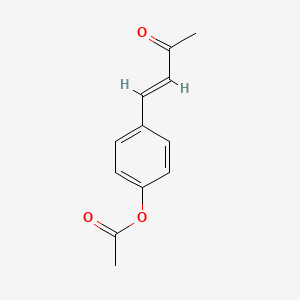
![N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine]](/img/structure/B12681774.png)
